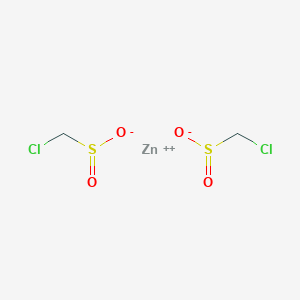
Zinc(II) chloromethanesulfinate
Übersicht
Beschreibung
Zinc(II) chloromethanesulfinate is a chemical compound that contains zinc, chlorine, carbon, hydrogen, and sulfur atoms
Synthetic Routes and Reaction Conditions:
Direct Synthesis: this compound can be synthesized by reacting zinc chloride with methanesulfonic acid in the presence of a suitable solvent, such as methanol or ethanol.
Precipitation Method: Another method involves the precipitation of this compound from a solution containing zinc ions and chloromethanesulfonate ions.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound can be produced using a batch process, where the reactants are mixed in a reactor, and the product is isolated by filtration or crystallization.
Continuous Process: A continuous process can also be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form zinc(II) chloromethanesulfonate.
Reduction: Reduction reactions can convert this compound to zinc metal.
Substitution: Substitution reactions can replace the chlorine atom in the compound with other halides or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas and sodium borohydride can be used.
Substitution: Various halides and nucleophiles can be used as reagents for substitution reactions.
Major Products Formed:
Oxidation: Zinc(II) chloromethanesulfonate.
Reduction: Zinc metal.
Substitution: Various substituted chloromethanesulfonates.
Wirkmechanismus
Target of Action
Zinc(II) chloromethanesulfinate, also known as Baran MCMS Reagent, is a zinc-based compound. Zinc is an essential biometal in human physiology . It is a constituent of many proteins, including enzymes in cellular signaling pathways . Zinc transporters play a central role in regulating cellular zinc balance and subcellular zinc distributions .
Mode of Action
It is known that zinc transporters play a central role in regulating cellular zinc balance and subcellular zinc distributions . The discoveries of two complementary families of mammalian zinc transporters (ZnTs and ZIPs) have spurred much speculation on their metal selectivity and cellular functions .
Biochemical Pathways
Zinc is an essential structural constituent of many proteins, including enzymes in cellular signaling pathways . It functions as an important signaling molecule in mammalian cells . Zinc transporters play a central role in regulating cellular zinc balance and subcellular zinc distributions . The precise mechanisms controlling the intracellular distribution of labile Zn2+, particularly via Zn2+ transporters during cardiac function under both physiological and pathophysiological conditions, are still being studied .
Pharmacokinetics
A study of orally administered zinc in humans showed that zinc is absorbed and distributed in the body after oral administration . The absorption and distribution of zinc were investigated in 10 subjects by performing a pharmacokinetic study of the serum zinc profile after oral administration of a pharmacological dose of the metal .
Result of Action
The result of this compound’s action is likely related to its role in zinc homeostasis. Zinc is involved in many enzymatic reactions in the human body . Disruption of zinc homeostasis can lead to a variety of health problems . Therefore, compounds like this compound that interact with zinc could potentially have significant effects on human health.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the toxicity of zinc nanoparticles to algae was found to be influenced by environmental conditions . Similarly, the ecotoxicity of zinc was found to be influenced by soil properties . These studies suggest that the environment can play a significant role in the action of zinc-based compounds.
Biochemische Analyse
Biochemical Properties
Zinc(II) chloromethanesulfinate participates in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, zinc is estimated to bind to around 3000 proteins in vivo, representing about 10% of the human proteome . The nature of these interactions often involves the formation of zinc finger domains, which are structural motifs critical for protein-DNA and protein-protein interactions .
Cellular Effects
This compound influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism. For example, zinc is involved in the regulation of cellular homeostasis and has been linked to a variety of pathologies, including cancer .
Molecular Mechanism
The mechanism of action of this compound involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, zinc is known to play a crucial role in the regulation of gene expression, with over 3% of genes in human bodies encoding proteins containing zinc finger domains .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited. Studies on similar zinc compounds have shown that they exhibit thermally activated delayed fluorescence .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific studies on this compound are limited, research on zinc supplementation has shown that it can improve various health parameters, but high doses may lead to adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels. For instance, zinc is a key component in many enzymes and plays a crucial role in numerous physiological processes, including cell cycle progression, immune functions, and meiosis .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This process is facilitated by zinc transporters, which control the import and export of cytosolic zinc to intracellular organelles or extracellular space .
Subcellular Localization
Given the essential role of zinc in cellular function, it is likely that this compound is found in various subcellular compartments, where it contributes to the activity of numerous enzymes and proteins .
Wissenschaftliche Forschungsanwendungen
Zinc(II) chloromethanesulfinate has several scientific research applications:
Chemistry: It can be used as a catalyst in organic synthesis reactions, such as esterification and transesterification.
Biology: The compound can be used in biological studies to investigate the role of zinc in enzyme activity and protein synthesis.
Industry: It can be used in the production of various chemicals and materials, such as polymers and coatings.
Vergleich Mit ähnlichen Verbindungen
Zinc chloride
Zinc sulfate
Zinc acetate
Zinc nitrate
Zinc carbonate
Eigenschaften
IUPAC Name |
zinc;chloromethanesulfinate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH3ClO2S.Zn/c2*2-1-5(3)4;/h2*1H2,(H,3,4);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKATMPPXNXYJU-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)[O-])Cl.C(S(=O)[O-])Cl.[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl2O4S2Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55066-41-6 | |
| Record name | 55066-41-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


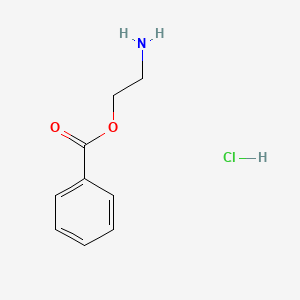


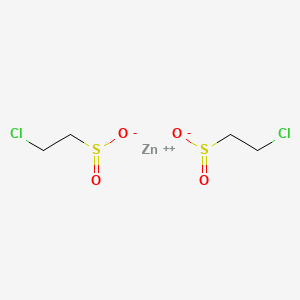


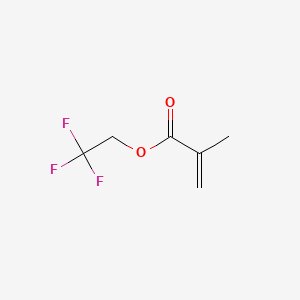

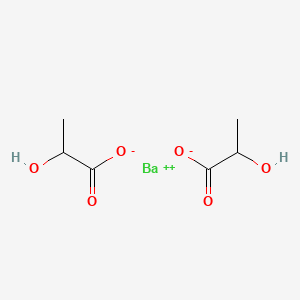
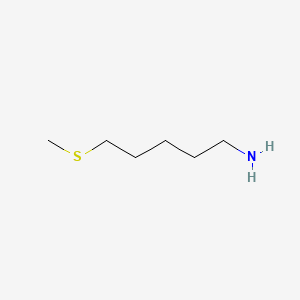



![3-[3-(Aminomethyl)phenyl]propanoic acid](/img/structure/B3426891.png)
